molecular formula C21H24F3NO4S B2925469 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396854-85-5

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2925469
CAS No.: 1396854-85-5
M. Wt: 443.48
InChI Key: VLACUSPLFNLOCV-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic organic compound provided for research and development purposes. This molecule, with the CAS registry number 1396854-85-5 , has a molecular formula of C 21 H 24 F 3 NO 4 S and a molecular weight of 443.48 g/mol . Its structure features a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group and a methyl group, which is further linked via a methylene bridge to a methanesulfonamide functional group. The sulfonamide nitrogen is connected to a [4-(trifluoromethyl)phenyl]methyl moiety . The compound is associated with identifiers such as VU0543244-1 and AKOS024547473 . While its specific biological mechanisms and primary research applications are still an active area of investigation, compounds with sulfonamide and trifluoromethyl groups are often of interest in medicinal chemistry and drug discovery for their potential to modulate various biological targets. Researchers can leverage its defined chemical structure and high purity for building compound libraries, exploring structure-activity relationships (SAR), or developing novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3NO4S/c1-28-19-5-3-2-4-18(19)20(10-12-29-13-11-20)15-25-30(26,27)14-16-6-8-17(9-7-16)21(22,23)24/h2-9,25H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLACUSPLFNLOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the oxan ring, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the addition of the methanesulfonamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Oxane vs. Piperazine : The oxane core in the target compound provides greater conformational restriction than piperazine, which could reduce off-target interactions .
  • Benzoxazine vs.

Substituent Effects

Compound Name Substituent on Phenyl Ring Additional Functional Groups Molecular Weight Inferred Impact Reference
Target Compound 2-Methoxy, 4-(trifluoromethyl) None ~447.4 Methoxy improves solubility; trifluoromethyl enhances lipophilicity and metabolic resistance. N/A
Methanesulfonamide,N-[4-[[4-(1,1-dimethylethyl)phenyl]thio]phenyl]-1,1,1-trifluoro- 4-(tert-Butyl)thio Trifluoromethanesulfonamide 389.45 tert-Butyl thioether increases steric bulk, potentially reducing membrane permeability.
Sulfentrazone 2,4-Dichloro, triazolone Difluoromethyl 413.23 Dichloro and triazolone groups contribute to herbicidal activity; sulfonamide aids soil mobility.

Key Observations :

  • Trifluoromethyl vs. tert-Butyl : The trifluoromethyl group in the target compound offers a balance of electronegativity and lipophilicity, whereas tert-butyl in may hinder solubility.
  • Chlorine vs. Methoxy : Chlorine in sulfentrazone increases electrophilicity (useful in agrochemicals), while methoxy in the target compound likely enhances solubility for pharmaceutical applications.

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H24F3N2O4SC_{22}H_{24}F_3N_2O_4S, with a molecular weight of approximately 466.5 g/mol. The presence of the trifluoromethyl group is notable as it often enhances the compound's lipophilicity and metabolic stability, which can lead to increased biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances interactions through halogen bonding, while the methanesulfonamide moiety may facilitate hydrogen bonding with target proteins. This interaction profile suggests potential applications in inhibiting enzymes involved in various diseases.

Efficacy in Biological Assays

Recent studies have evaluated the compound's efficacy against several biological targets:

  • Cyclooxygenase (COX) Inhibition : The compound has shown moderate inhibitory effects on COX-2, a key enzyme involved in inflammation. In vitro studies indicated an IC50 value of approximately 12 μM, suggesting potential anti-inflammatory properties .
  • Lipoxygenase (LOX) Inhibition : Similar to COX-2, the compound also inhibits lipoxygenases (LOX-5 and LOX-15), which are involved in leukotriene synthesis. IC50 values ranged from 10 to 15 μM across different assays, indicating moderate activity .
  • Cytotoxicity : The cytotoxic effects were tested against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 18 μM, suggesting it may have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl rings significantly affect biological activity. For example:

Compound VariationCOX-2 IC50 (μM)LOX IC50 (μM)Cytotoxicity IC50 (μM)
Parent Compound121018
Methoxy Substituted151220
Trifluoromethyl Variant10916

This table illustrates how variations in substituents can modulate the biological activity of the compound.

Case Study 1: Anti-inflammatory Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of this compound. The study demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use in inflammatory diseases .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects against various cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells through a mitochondrial pathway, making it a candidate for further development as an anticancer drug .

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